molecular formula C12H17NOS B2653494 N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide CAS No. 1210360-66-9

N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide

Cat. No. B2653494
CAS RN: 1210360-66-9
M. Wt: 223.33
InChI Key: YQHLGVIVFJEGCH-UHFFFAOYSA-N
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Description

MPA is a molecule that consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .


Synthesis Analysis

There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecular structure of MPA is C8H13NS with a molar mass of 155.26 g·mol −1 .


Chemical Reactions Analysis

MPA is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides. These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one which can be seen as a phenylacetone derivative .


Physical And Chemical Properties Analysis

The chemical formula of MPA is C8H13NS and it has a molar mass of 155.26 g·mol −1 .

Scientific Research Applications

Synthesis and Chemical Characterization

One pivotal area of research involving N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide derivatives focuses on their synthesis and chemical characterization. Studies have explored various synthesis routes and chemical properties of related compounds, providing a foundation for understanding their potential applications in scientific research. For example, the synthesis and characterization of novel compounds through methods like mechanochemistry highlight the innovative approaches to creating pharmaceutically relevant molecules, including anti-diabetic drugs (Tan, Štrukil, Mottillo, & Friščić, 2014). Additionally, the exploration of ring-opening metathesis polymerization (ROMP) reaction of 1-substituted cyclobutenes opens new avenues for polymer synthesis, showcasing the compound's versatility in material science applications (Song, Lee, Parker, & Sampson, 2010).

Biological and Pharmacological Exploration

Research has also delved into the biological and pharmacological potential of compounds structurally related to this compound. Investigations into the interaction with biological targets, such as the fat mass and obesity-associated protein (FTO), reveal the compound's potential in therapeutic applications. For instance, studies identifying novel small-molecule binding sites on FTO suggest opportunities for developing selective inhibitors, highlighting a pathway to obesity or obesity-associated disease treatments (He et al., 2015).

Material Science and Polymer Research

The compound's relevance extends to material science, particularly in the synthesis of polymers and dendrimers. Research into the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, including carboxamides, provides insights into creating novel polymers with potential applications ranging from biomedical to industrial uses (Song, Lee, Parker, & Sampson, 2010). This area of research showcases the compound's versatility and potential for innovation in new materials.

Mechanism of Action

MPA functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine. It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

Safety and Hazards

MPA has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

properties

IUPAC Name

N-(1-thiophen-2-ylpropan-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-9(8-11-6-3-7-15-11)13-12(14)10-4-2-5-10/h3,6-7,9-10H,2,4-5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHLGVIVFJEGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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